molecular formula C10H11Br2NO B13468773 3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine

3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine

Katalognummer: B13468773
Molekulargewicht: 321.01 g/mol
InChI-Schlüssel: NXVOCJZYCPFYJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine is a brominated pyridine derivative. This compound is characterized by the presence of two bromine atoms at positions 3 and 5 on the pyridine ring, and a but-3-en-1-yloxy group attached to the 4-position via a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-methylpyridine to obtain 3,5-dibromo-4-methylpyridine, which is then reacted with but-3-en-1-ol in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The but-3-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 3,5-diamino-4-[(but-3-en-1-yloxy)methyl]pyridine and 3,5-dithiopyridine derivatives.

    Oxidation Reactions: Products include epoxides and diols of the but-3-en-1-yloxy group.

    Reduction Reactions: Products include piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine involves its interaction with specific molecular targets. The bromine atoms and the but-3-en-1-yloxy group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine is unique due to the presence of both bromine atoms and the but-3-en-1-yloxy group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H11Br2NO

Molekulargewicht

321.01 g/mol

IUPAC-Name

3,5-dibromo-4-(but-3-enoxymethyl)pyridine

InChI

InChI=1S/C10H11Br2NO/c1-2-3-4-14-7-8-9(11)5-13-6-10(8)12/h2,5-6H,1,3-4,7H2

InChI-Schlüssel

NXVOCJZYCPFYJN-UHFFFAOYSA-N

Kanonische SMILES

C=CCCOCC1=C(C=NC=C1Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.